2-Ethoxy-3-methoxypyridine
CAS No.: 2365418-64-8
Cat. No.: VC4733396
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2365418-64-8 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.181 |
| IUPAC Name | 2-ethoxy-3-methoxypyridine |
| Standard InChI | InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | KHFAXVZEZQOVLZ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Substituent Effects
2-Ethoxy-3-methoxypyridine (C₈H₁₁NO₂) features a pyridine ring substituted with an ethoxy (-OCH₂CH₃) group at position 2 and a methoxy (-OCH₃) group at position 3. The electronic and steric effects of these substituents significantly influence the compound’s reactivity and physicochemical properties. For comparison, 2-ethoxy-4-methoxypyridine (CAS 1232432-35-7), a positional isomer, exhibits distinct electronic characteristics due to the para-substituted methoxy group.
Table 1: Comparative Structural Properties of Pyridine Derivatives
The ethoxy group’s electron-donating nature enhances the pyridine ring’s electron density, while the methoxy group at position 3 introduces steric hindrance, potentially affecting regioselectivity in reactions.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis reports exist for 2-ethoxy-3-methoxypyridine, analogous methods for 2-ethoxy-4-methoxypyridine suggest viable pathways:
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Nucleophilic Substitution: Reaction of 2-chloro-3-methoxypyridine with sodium ethoxide under reflux conditions.
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Alkylation: Methoxy protection of 3-hydroxypyridine followed by ethoxy introduction via Williamson ether synthesis.
Key challenges include managing competing reactions at adjacent positions and optimizing yields through catalysis. For instance, palladium-catalyzed cross-coupling methods, effective in synthesizing 2-ethoxy-3-methylpyridine-5-boronic acid (CAS 1451391-77-7), could be adapted for functionalization.
Physicochemical Properties and Spectral Data
Predicted Properties
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to ether substituents.
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Boiling Point: Estimated at 240–260°C based on analogs like 2-ethoxy-3-methylpyrazine (CAS 32737-14-7) .
Spectroscopic Insights
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IR Spectroscopy: Expected C-O stretching vibrations at 1,250–1,050 cm⁻¹ for ethoxy and methoxy groups, aligning with data from 2-ethoxy-3-methylpyrazine .
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Mass Spectrometry: Predominant fragmentation patterns likely involve loss of ethoxy (-46 m/z) and methoxy (-31 m/z) groups, similar to 2-ethynyl-3-methoxypyridine .
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